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molecular formula C9H12INO2 B8368279 (3-Amino-5-ethoxy-4-iodo-phenyl)-methanol

(3-Amino-5-ethoxy-4-iodo-phenyl)-methanol

Cat. No. B8368279
M. Wt: 293.10 g/mol
InChI Key: FTOJVNWJBNAGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07772253B2

Procedure details

To a solution of 3-amino-5-ethoxy-4-iodo-benzoic acid methyl ester (0.18 g, 0.56 mmol) in THF (5 mL) at 0° C. under Ar was slowly added diisobutylaluminium hydride (2.8 mL, 2.80 mmol, 1 M solution in THF) over a time period of 30 min, the cooling bath removed on completion of addition and the reaction allowed to reach rt. After 2 h, the excess hydride was quenched by cautious addition of a sat. solution of potassium sodium tartrate (50 mL). The solidified mixture was extracted with hot THF, the combined organic phases concentrated by evaporation under reduced pressure and the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (2:1) providing 0.056 g (34%) of the title compound.
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Yield
34%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[C:7]([I:13])=[C:6]([NH2:14])[CH:5]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[NH2:14][C:6]1[CH:5]=[C:4]([CH2:3][OH:2])[CH:9]=[C:8]([O:10][CH2:11][CH3:12])[C:7]=1[I:13] |f:1.2|

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
COC(C1=CC(=C(C(=C1)OCC)I)N)=O
Step Two
Name
Quantity
2.8 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
CUSTOM
Type
CUSTOM
Details
over a time period of 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the cooling bath removed on completion of addition
CUSTOM
Type
CUSTOM
Details
to reach rt
CUSTOM
Type
CUSTOM
Details
the excess hydride was quenched by cautious addition of a sat. solution of potassium sodium tartrate (50 mL)
EXTRACTION
Type
EXTRACTION
Details
The solidified mixture was extracted with hot THF
CONCENTRATION
Type
CONCENTRATION
Details
the combined organic phases concentrated by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude material purified with column chromatography on silica eluting with hexane/ethyl acetate (2:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=C(C1I)OCC)CO
Measurements
Type Value Analysis
AMOUNT: MASS 0.056 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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